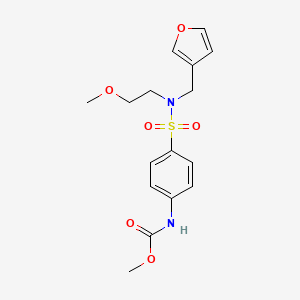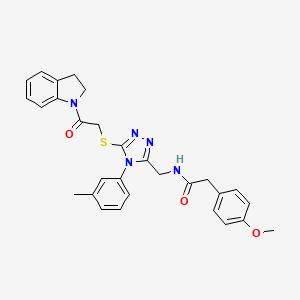![molecular formula C16H23N5O B2754708 N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide CAS No. 1355735-93-1](/img/structure/B2754708.png)
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to an increase in GABA levels, which can have therapeutic effects in various neurological disorders.
Mécanisme D'action
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide leads to an increase in GABA levels, which can have various therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity and anxiety-like behavior in animal models. It also has potential as an anti-addiction medication, as it can reduce the reinforcing effects of drugs of abuse such as cocaine and ethanol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows for precise control over the levels of GABA in the brain. However, one limitation is that N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has a short half-life and needs to be administered frequently to maintain its effects.
Orientations Futures
1. Further studies on the potential therapeutic effects of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in various neurological disorders such as epilepsy, addiction, and anxiety.
2. Development of more potent and long-lasting GABA-AT inhibitors.
3. Investigation of the effects of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide on other neurotransmitter systems in the brain.
4. Exploration of the potential use of N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide in combination with other medications for enhanced therapeutic effects.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide can be synthesized using a multi-step process involving the reaction of various reagents such as cyclohexanone, methylamine, and pyrazole. The final product is obtained through crystallization and purification steps.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to a decrease in seizure activity and anxiety-like behavior in animal models. It also has potential as an anti-addiction medication, as it can reduce the reinforcing effects of drugs of abuse such as cocaine and ethanol.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(3-pyrazol-1-ylazetidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-19(16(13-17)6-3-2-4-7-16)15(22)12-20-10-14(11-20)21-9-5-8-18-21/h5,8-9,14H,2-4,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIVKZBLPCLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CC(C1)N2C=CC=N2)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)
![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)
![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)